molecular formula C16H18N2O B13219414 [(Furan-2-yl)methyl][2-(2-methyl-1H-indol-3-yl)ethyl]amine

[(Furan-2-yl)methyl][2-(2-methyl-1H-indol-3-yl)ethyl]amine

Katalognummer: B13219414
Molekulargewicht: 254.33 g/mol
InChI-Schlüssel: KBPMVWSNFFKQGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(Furan-2-yl)methyl][2-(2-methyl-1H-indol-3-yl)ethyl]amine is a complex organic compound that features both furan and indole moieties. The presence of these heterocyclic structures makes it an interesting subject for research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(Furan-2-yl)methyl][2-(2-methyl-1H-indol-3-yl)ethyl]amine typically involves the reaction of furan derivatives with indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

[(Furan-2-yl)methyl][2-(2-methyl-1H-indol-3-yl)ethyl]amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the indole ring can produce indolines .

Wissenschaftliche Forschungsanwendungen

[(Furan-2-yl)methyl][2-(2-methyl-1H-indol-3-yl)ethyl]amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of [(Furan-2-yl)methyl][2-(2-methyl-1H-indol-3-yl)ethyl]amine involves its interaction with various molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can lead to various biological effects. The furan ring can also participate in various chemical reactions, contributing to the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[(Furan-2-yl)methyl][2-(2-methyl-1H-indol-3-yl)ethyl]amine is unique due to the combination of both furan and indole moieties in a single molecule. This dual functionality allows it to participate in a wider range of chemical and biological activities compared to compounds with only one of these moieties .

Eigenschaften

Molekularformel

C16H18N2O

Molekulargewicht

254.33 g/mol

IUPAC-Name

N-(furan-2-ylmethyl)-2-(2-methyl-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C16H18N2O/c1-12-14(15-6-2-3-7-16(15)18-12)8-9-17-11-13-5-4-10-19-13/h2-7,10,17-18H,8-9,11H2,1H3

InChI-Schlüssel

KBPMVWSNFFKQGZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.